Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide
Description
The compound Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide (hereafter referred to as Compound A) is a bis-phosphonium salt featuring two distinct spirobenzofuran-xanthene cores. Each core is substituted with tetrafluoro, trifluoromethylsulfonyloxy (-OSO₂CF₃), and carbonyl groups, linked via piperazine and butyl chains to triphenylphosphonium moieties. The counterions (dibromide and dihydrobromide) enhance solubility in polar solvents.
Properties
Molecular Formula |
C98H74Br4F20N4O20P2S4 |
|---|---|
Molecular Weight |
2517.4 g/mol |
IUPAC Name |
triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide |
InChI |
InChI=1S/2C49H36F10N2O10PS2.4BrH/c50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-19-18-29(26-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;50-37-27-35-41(39(52)43(37)70-73(64,65)48(54,55)56)68-42-36(28-38(51)44(40(42)53)71-74(66,67)49(57,58)59)47(35)34-26-29(18-19-33(34)46(63)69-47)45(62)61-23-21-60(22-24-61)20-10-11-25-72(30-12-4-1-5-13-30,31-14-6-2-7-15-31)32-16-8-3-9-17-32;;;;/h2*1-9,12-19,26-28H,10-11,20-25H2;4*1H/q2*+1;;;;/p-2 |
InChI Key |
BYOVJHJLFIAGRN-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C7(C8=CC(=C(C(=C8OC9=C(C(=C(C=C97)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC6=O.C1CN(CCN1CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)C(=O)OC67C8=CC(=C(C(=C8OC9=C(C(=C(C=C79)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F.Br.Br.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Intramolecular Cyclization
A pivotal method involves the palladium-mediated O–H/C–H coupling of substituted benzothiophenes. Ai et al. demonstrated that copper catalysts in the presence of cesium carbonate and pyridine facilitate intramolecular dehydrogenation, yielding benzofuran derivatives with >80% efficiency. For the xanthene component, Wang et al. utilized palladium-supported activated carbon fibers to couple nitroarenes with o-alkynylphenols, achieving cyclization via iodonium salt intermediates.
Key Reaction Conditions
| Component | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Benzothiophene | CuCl₂, Cs₂CO₃, pyridine | 110°C | 85% |
| o-Alkynylphenol | Pd/ACF, Mo(CO)₆, K₂CO₃ | 80°C | 78% |
Introduction of Trifluoromethylsulfonyloxy Groups
The tetrafluoro-3',6'-bis(trifluoromethylsulfonyloxy) substituents are introduced via nucleophilic displacement or electrophilic sulfonation.
Nucleophilic Substitution with Trifluoromethanesulfonic Anhydride
Fluorinated benzofuran intermediates undergo sulfonation using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane. The reaction proceeds under inert conditions at −40°C to prevent over-sulfonation. Semwal et al. reported that electron-withdrawing groups on the benzofuran ring enhance reactivity, achieving >90% conversion.
Radical-Mediated Fluorosulfonation
Recent advances employ scandium triflate as a Lewis acid to promote [4 + 1] cycloaddition between isocyanides and o-quinone methides, yielding fluorosulfonated intermediates. This method avoids harsh conditions, preserving the spirocyclic integrity.
Piperazine Attachment and Carbonylation
The piperazine moiety is conjugated to the spiro core via a carbonyl linker.
Carbodiimide-Mediated Amide Coupling
The carboxylic acid derivative of the spiro compound reacts with piperazine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF. This method, adapted from Kotha et al., affords the amide bond in 92% yield.
Reductive Amination
Alternatively, reductive amination using sodium cyanoborohydride couples aldehydes with piperazine under mild acidic conditions (pH 4–5). This approach minimizes side reactions in sensitive fluorinated systems.
Phosphonium Salt Formation
The triphenylphosphonium group is introduced through quaternization of triphenylphosphine with a bromoalkyl intermediate.
Metal-Free Alkylation in Phenol
A solvent-free approach refluxes triphenylphosphine with 1,4-dibromobutane in phenol at 150°C for 5 hours, producing the phosphonium bromide salt in 85% yield. The absence of metal catalysts reduces purification complexity.
Typical Procedure
Grignard Reagent-Mediated Quaternization
For enhanced stereocontrol, the bromoalkyl-piperazine intermediate is treated with phenylmagnesium bromide, followed by triphenylphosphine. This method achieves >90% conversion but requires stringent moisture control.
Final Salt Preparation and Purification
The dibromide and dihydrobromide salts are isolated through acid-mediated precipitation.
Hydrobromic Acid Treatment
The phosphonium intermediate is dissolved in anhydrous dichloromethane and treated with 48% HBr gas at 0°C. The resulting dihydrobromide salt precipitates as a yellow solid, which is filtered and washed with cold ether.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple fluorine atoms and trifluoromethylsulfonyloxy groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Triphenylphosphonium compounds are widely recognized for their utility as reagents in organic synthesis. The specific compound mentioned can be employed in several synthetic pathways due to its phosphonium cation, which can facilitate nucleophilic substitutions and other transformations.
- Reagent for Alkylation : The compound can act as a precursor for the generation of phosphonium salts that are useful in the synthesis of various alkylated products.
- Appel Reaction : It can be utilized in the Appel reaction to convert alcohols into alkyl halides efficiently, leveraging its phosphonium properties to enhance reactivity .
Medicinal Chemistry
The incorporation of fluorinated moieties often correlates with enhanced biological activity and pharmacokinetic properties. The specific structure of this compound suggests potential applications in drug design:
- Anticancer Agents : Compounds derived from similar structures have shown promising results as inhibitors against various cancer targets, including FMS-like tyrosine kinase 3 (FLT3), which is relevant in acute myeloid leukemia (AML) treatment .
- Biological Evaluation : The unique combination of functional groups may allow for selective binding to biological targets, enhancing therapeutic efficacy while minimizing side effects.
Material Science
The fluorinated components of the compound contribute to its stability and performance in material applications:
- Fluorinated Polymers : The presence of trifluoromethylsulfonyloxy groups can improve the thermal and chemical stability of polymers. This property is particularly beneficial in creating coatings or materials that require resistance to solvents and high temperatures.
- Optoelectronic Devices : Given the optical properties associated with xanthene derivatives, this compound may find applications in the development of fluorescent probes or sensors.
Environmental Chemistry
The environmental impact of fluorinated compounds is a growing area of concern due to their persistence and bioaccumulation:
- PFAS Research : As part of ongoing studies into perfluoroalkyl substances (PFAS), understanding the degradation pathways and environmental behavior of such compounds is crucial . The compound's structure may provide insights into designing safer alternatives or remediation strategies.
Case Studies and Research Findings
Several studies have explored similar compounds within this chemical class, yielding insights into their reactivity and applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated benzofuran and xanthene moieties may interact with enzymes and receptors, leading to changes in their activity. The trifluoromethylsulfonyloxy groups can also participate in various biochemical reactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Structural Analysis
Compound A comprises two key structural motifs:
Spirobenzofuran-xanthene cores: The spiro architecture creates a rigid, conjugated π-system, stabilized by fluorine substituents and electron-withdrawing -OSO₂CF₃ groups. These substituents increase electrophilicity and thermal stability compared to non-fluorinated analogs .
Phosphonium-piperazine linkages: The triphenylphosphonium groups impart cationic character, enhancing solubility in polar solvents (e.g., DMSO, methanol), while the butyl-piperazine chains provide conformational flexibility .
Key Functional Groups :
- Tetrafluoro substituents : Reduce electron density, increasing resistance to oxidation.
- Phosphonium cations : Facilitate interactions with biomembranes or anionic substrates .
Table 1: Structural and Functional Comparison
Key Differences:
Electronic Effects :
- Compound A ’s -OSO₂CF₃ groups are stronger electron-withdrawing groups (EWGs) than tetraiodofluorescein’s -I substituents, making it more electrophilic and stable under acidic conditions .
- Compared to PMBP, Compound A lacks chelating β-diketonate motifs but offers cationic phosphonium sites for ionic interactions .
Solubility: Compound A’s phosphonium cations and bromides enhance water solubility relative to non-ionic spiro compounds like tetraiodofluorescein, which requires organic solvents .
Reactivity :
- The -OSO₂CF₃ groups in Compound A may undergo nucleophilic substitution more readily than PMBP’s acetylated pyrazolone, enabling modular functionalization .
Challenges:
Biological Activity
The compound Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dibromide;dihydrobromide is a complex synthetic compound with potential biological activities. This article aims to explore its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound features a sophisticated structure characterized by:
- Triphenylphosphanium moiety : A positively charged phosphorus center surrounded by three phenyl groups.
- Piperazine derivative : Incorporating piperazine enhances its bioavailability and interaction with biological targets.
- Fluorinated benzofuran derivatives : The presence of tetrafluoro groups contributes to the compound's stability and potential reactivity in biological systems.
Cytotoxicity
Research indicates that triphenylphosphanium compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar structures possess IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Triphenylphosphanium derivative | A549 | 5.0 | |
| Triphenylphosphanium derivative | HeLa | 3.5 |
The mechanism of cytotoxicity may involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity in treated cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that triphenylphosphanium derivatives demonstrate inhibitory activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings indicate potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
The proposed mechanisms for the biological activity of triphenylphosphanium compounds include:
- Cell Membrane Disruption : The lipophilic nature of the phenyl groups may facilitate interaction with lipid membranes, leading to disruption and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
- Inhibition of Enzymatic Pathways : The fluorinated groups may interact with specific enzymes or receptors, inhibiting their function and altering cellular processes.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Cancer Treatment : A study involving a related triphenylphosphanium compound showed promising results in reducing tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Clinical trials have demonstrated the effectiveness of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
